molecular formula C18H15BrCl2O4 B13405539 Cis-bromo-ester(Cis-BBD)

Cis-bromo-ester(Cis-BBD)

Cat. No.: B13405539
M. Wt: 446.1 g/mol
InChI Key: JPFZAUHKNHKBLW-FUHWJXTLSA-N
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Description

. This compound is characterized by its cis configuration, which significantly influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-bromo-ester typically involves a one-pot reaction method. This process begins with the dissolution of 2,4-dichloroacetophenone and glycerin in a solvent. A bromination reagent is then used to perform bromination on the methyl group adjacent to the keto carbonyl in the presence of a catalyst. Concurrently, ketalization of the carbonyl group with glycerin occurs, resulting in a bromo-ketal intermediate . This intermediate is then reacted with benzoyl chloride to yield a mixture of cis and trans bromo-esters. The cis-bromo-ester is subsequently isolated through resolution and recrystallization .

Industrial Production Methods

The industrial production of cis-bromo-ester follows a similar synthetic route but is optimized for large-scale operations. The process is designed to be simple, safe, cost-effective, and environmentally friendly, making it suitable for industrialization .

Mechanism of Action

The mechanism of action of cis-bromo-ester involves its role as an intermediate in the synthesis of bioactive compounds. For example, in the synthesis of triazole compounds, cis-bromo-ester reacts with triazole to form the final product, which exerts antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes . The molecular targets and pathways involved in these reactions are specific to the final bioactive compounds synthesized from cis-bromo-ester.

Comparison with Similar Compounds

Cis-bromo-ester is unique due to its cis configuration, which influences its reactivity and applications. Similar compounds include:

These similar compounds may have different applications and reactivity profiles, highlighting the uniqueness of cis-bromo-ester in specific synthetic and pharmaceutical contexts.

Properties

Molecular Formula

C18H15BrCl2O4

Molecular Weight

446.1 g/mol

IUPAC Name

[(2S,4R)-2-(bromomethyl)-2-(3,5-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate

InChI

InChI=1S/C18H15BrCl2O4/c19-11-18(13-6-14(20)8-15(21)7-13)24-10-16(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,16H,9-11H2/t16-,18+/m0/s1

InChI Key

JPFZAUHKNHKBLW-FUHWJXTLSA-N

Isomeric SMILES

C1[C@@H](O[C@](O1)(CBr)C2=CC(=CC(=C2)Cl)Cl)COC(=O)C3=CC=CC=C3

Canonical SMILES

C1C(OC(O1)(CBr)C2=CC(=CC(=C2)Cl)Cl)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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